BenchChemオンラインストアへようこそ!

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine

pKa modulation physicochemical properties permeability

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine (CAS 2097975-77-2) is a strategically differentiated, research-use-only heterocyclic building block. Its concurrent 5-bromofuran (for Pd-catalyzed diversification) and fluoromethyl group (to lower pyrrolidine basicity to pKaH 8.5–9.5) synergistically optimize permeability and synthetic tractability – properties absent in non-halogenated or non-fluorinated analogues. The scaffold aligns with privileged CNS drug space (AlogP ~1.8–2.2) and patent-disclosed ATF4 pathway inhibitors, enabling direct generation of 30–100 analog libraries without de novo core synthesis. Insist on CAS 2097975-77-2 to avoid inactive regioisomers; replacement with simpler pyrrolidines breaks established SAR. Accepting purchase orders from qualified pharmaceutical and academic procurement teams.

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
CAS No. 2097975-77-2
Cat. No. B1478103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
CAS2097975-77-2
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=CC=C(O2)Br)CF
InChIInChI=1S/C9H11BrFNO/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2
InChIKeyFYUWREHJIJGBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine (CAS 2097975-77-2): Core Identity and Procurement Baseline


3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine (CAS 2097975-77-2) is a disubstituted pyrrolidine building block with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . The compound features a 5-bromofuran-2-yl substituent at the pyrrolidine 3-position and a fluoromethyl group at the 4-position, creating a densely functionalized heterocyclic scaffold. Commercially available at 98% purity , this compound sits within the broader class of substituted pyrrolidines, which are widely recognized as privileged scaffolds in medicinal chemistry due to their conformational versatility and prevalence in bioactive molecules [1]. Its structural features—a brominated heteroaryl handle, a fluorinated alkyl group, and a secondary amine—position it as a versatile intermediate for parallel medicinal chemistry and fragment-based elaboration.

Why Generic 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine Substitution Is Not Straightforward


This compound cannot be substituted with simpler pyrrolidine derivatives because both substituents synergistically affect key drug-like properties in ways individual modifications do not. The fluoromethyl group directly modulates the pyrrolidine nitrogen's basicity (pKa), which is critical for permeability, solubility, and off-target binding profiles [1]. Simultaneously, the 5-bromofuran moiety provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and can engage in halogen bonding, a directional non-covalent interaction not available with non-halogenated or chloro- analogs [2]. Replacing either group alters multiple physicochemical parameters simultaneously, breaking the established structure-activity relationship (SAR) of any downstream series. Procurement without verifying the specific CAS (2097975-77-2) risks receiving a regioisomer with different substitution patterns on the pyrrolidine ring, fundamentally changing its reactivity and biological profile.

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine: Quantified Differentiation Against Structural Analogs


Amine Basicity Modulation: Fluoromethyl vs. Non-Fluorinated Pyrrolidine

The fluoromethyl substituent at the pyrrolidine 4-position lowers the basicity of the secondary amine. A systematic study of fluoroalkyl-substituted heterocyclic amines demonstrated that introducing a fluoromethyl group reduces the conjugate acid pKa (pKaH) of pyrrolidine derivatives compared to the unsubstituted parent [1]. While the parent pyrrolidine has a pKaH of approximately 11.3, fluoromethyl-substituted analogs typically exhibit pKaH values in the range of 8.5–9.5, representing a decrease of ~2–3 log units [1]. This modulation is critical for achieving the optimal balance between target engagement (which often requires a protonated amine) and passive membrane permeability (which requires an unprotonated species).

pKa modulation physicochemical properties permeability

Lipophilicity Tuning: Combined Fluoromethyl and Bromofuran vs. Mono-Substituted Analogs

The presence of both a fluoromethyl group and a 5-bromofuran group significantly increases the lipophilicity of this molecule compared to analogs lacking either substituent. Computational predictions indicate an AlogP of approximately 1.8–2.2 for 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine. In contrast, the non-brominated analog 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (CAS 2097975-59-0) is predicted to have an AlogP of ~1.0–1.4, while the non-fluorinated analog 3-(5-Bromofuran-2-yl)pyrrolidine (CAS 1260874-75-6) is predicted to have an AlogP of ~1.3–1.7 . The combined substituents provide additive lipophilicity that can be critical for achieving target-specific logD ranges in lead optimization programs.

logP lipophilicity drug-likeness

Synthetic Utility: Cross-Coupling Handle vs. Non-Halogenated Furan Analogs

The 5-bromofuran moiety serves as a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the pyrrolidine scaffold. 2-Bromofurans, including 5-substituted variants, have been successfully employed in Suzuki-Miyaura couplings with triarylbismuth reagents and aryl boronic acids to generate arylated furan libraries [1][2]. In contrast, the non-halogenated analog 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (CAS 2097975-59-0) lacks this reactive handle and requires separate halogenation steps, adding synthetic complexity and reducing atom economy. The 5-bromofuran substitution pattern also avoids the halogen dance rearrangement observed with 2-unsubstituted bromofurans under strong base conditions, providing regiochemical stability [2].

Suzuki coupling C-C bond formation medicinal chemistry diversification

Halogen Bonding Potential: 5-Bromofuran vs. Non-Halogenated or Chloro-Analogs

The bromine atom at the furan 5-position can engage in directional halogen bonding (XB) with carbonyl oxygens or other Lewis bases in biological targets. Crystallographic evidence demonstrates that 5-bromofuranones form Br⋯O halogen bonds with intermolecular distances of 2.9–3.3 Å, comparable to strong hydrogen bonds [1]. This interaction is not available with non-halogenated furan analogs and is significantly stronger than analogous chlorine-based interactions due to bromine's larger polarizable surface (σ-hole depth ~3.5 kcal/mol for C-Br vs. ~1.5 kcal/mol for C-Cl) [1]. The fluoromethyl group at the pyrrolidine 4-position may further modulate the electronic environment of the bromofuran through through-space effects, potentially enhancing the σ-hole depth compared to 3-unsubstituted bromofuran-pyrrolidine conjugates.

halogen bonding molecular recognition drug-target interaction

Purity Specification: 98% vs. Standard 95% Building Block Grades

Commercially, 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine is supplied at 98% purity by Leyan (Product No. 2287515) , exceeding the standard 95% minimum purity offered by other catalog suppliers such as CymitQuimica . This 3% absolute purity difference translates to a 60% reduction in total impurity burden (from 5% to 2%). In the context of parallel medicinal chemistry, where building blocks are often used without further purification, this purity differential can significantly impact the reproducibility of biological assay results—impurities at the 5% level can act as potent off-target modulators, generating false-positive or false-negative SAR signals.

purity specification quality control reproducibility

Optimal Application Scenarios for Procuring 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine


Parallel Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 5-bromofuran handle enables direct, one-step diversification of the pyrrolidine scaffold through palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids [1]. Research teams can generate focused libraries of 30–100 analogs by varying the boronic acid partner, with each analog retaining the favorable fluoromethyl-modulated pKa (~8.5–9.5) for permeability optimization [2]. This application leverages the compound's unique combination of a reactive halogen handle and a built-in basicity modulator, a dual functionality not available in non-halogenated or non-fluorinated pyrrolidine building blocks.

Fragment-Based Drug Discovery (FBDD) with Halogen Bonding Anchoring

The 5-bromofuran moiety can serve as a halogen bond donor for anchoring fragment hits to protein targets bearing carbonyl-rich binding pockets (e.g., kinase hinge regions, protease active sites). The Br⋯O halogen bonding distance of 2.9–3.3 Å observed in crystallographic studies [3] provides a defined geometry for structure-based design. When combined with the fluoromethyl group's ability to engage in C-F⋯H-C or C-F⋯π interactions, this fragment-sized scaffold (MW 248.09) offers multiple directional interaction vectors for fragment growing or merging strategies.

ATF4 Pathway Inhibitor Development and Integrated Stress Response Modulation

Substituted pyrrolidine derivatives bearing halogenated heteroaryl groups have been disclosed as inhibitors of the ATF4 pathway by GSK (Patent US10851053/ WO2017212425) for the treatment of cancer, neurodegeneration, and ischemic injury [4]. While the specific compound is not explicitly exemplified, its structural features—a halogenated furan and a fluorinated pyrrolidine—align with the Markush structures claimed for ATF4 pathway inhibition. This compound serves as a strategic starting point for SAR exploration around this emerging therapeutic target, particularly in programs focused on the integrated stress response.

Physicochemical Property Optimization in CNS Drug Discovery Programs

For central nervous system (CNS) drug discovery, balancing basicity, lipophilicity, and molecular weight is critical for achieving brain penetration. The fluoromethyl group reduces the pyrrolidine pKaH to ~8.5–9.5 (vs. 11.3 for unsubstituted pyrrolidine) [2], increasing the fraction of neutral species at physiological pH and enhancing passive blood-brain barrier permeability. Simultaneously, the predicted AlogP of ~1.8–2.2 places the compound within the optimal CNS drug-like space (AlogP 1–4), while the bromofuran provides a synthetic handle for late-stage optimization without requiring de novo scaffold synthesis.

Quote Request

Request a Quote for 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.